4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thereby reducing the viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two principal synthetic routes have been reported for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to yield the tetrahydro derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position instead of the 5-position.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZRPUKHKFPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504461-56-6 |
Source
|
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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